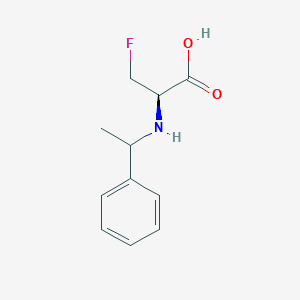
N-(2-Chloroethyl)-4-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Chloroethyl)-4-methylaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a chloroethyl group attached to the nitrogen atom and a methyl group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
N-(2-Chloroethyl)-4-methylaniline can be synthesized through several methods. One common approach involves the reaction of 4-methylaniline with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of more efficient and scalable methods. For example, the reaction can be carried out in a continuous flow reactor, allowing for better control over reaction parameters and higher yields. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
化学反応の分析
Types of Reactions
N-(2-Chloroethyl)-4-methylaniline undergoes various chemical reactions, including:
Nucleophilic substitution: The chloroethyl group can be replaced by nucleophiles such as hydroxide ions, leading to the formation of different derivatives.
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to the amine form.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are commonly employed.
Major Products Formed
Nucleophilic substitution: Various substituted anilines.
Oxidation: Nitroso and nitro derivatives.
Reduction: Amines and other reduced forms.
科学的研究の応用
N-(2-Chloroethyl)-4-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N-(2-Chloroethyl)-4-methylaniline involves its interaction with cellular components, leading to various biological effects. The chloroethyl group can form covalent bonds with nucleophilic sites in biomolecules, such as DNA and proteins. This can result in the formation of DNA adducts, which may interfere with DNA replication and transcription, ultimately leading to cell death. The compound’s ability to form such adducts is a key factor in its potential anticancer activity.
類似化合物との比較
N-(2-Chloroethyl)-4-methylaniline can be compared with other similar compounds, such as:
N-(2-Chloroethyl)-N-nitrosoureas: These compounds are known for their anticancer properties and are used in the treatment of brain tumors and leukemia.
N-(2-Chloroethyl)acetamide: This compound is used in various chemical syntheses and has applications in the pharmaceutical industry.
Uniqueness
This compound is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and interact with biological molecules in distinct ways
特性
CAS番号 |
39179-91-4 |
|---|---|
分子式 |
C9H12ClN |
分子量 |
169.65 g/mol |
IUPAC名 |
N-(2-chloroethyl)-4-methylaniline |
InChI |
InChI=1S/C9H12ClN/c1-8-2-4-9(5-3-8)11-7-6-10/h2-5,11H,6-7H2,1H3 |
InChIキー |
SIEAXQLZOYXGMS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



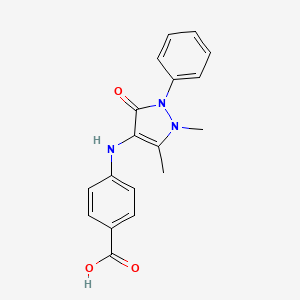
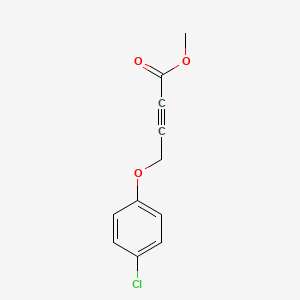
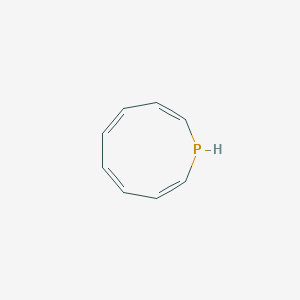

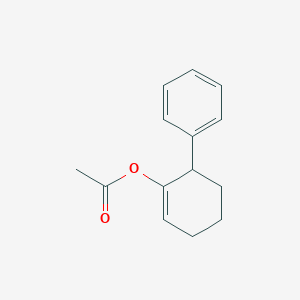
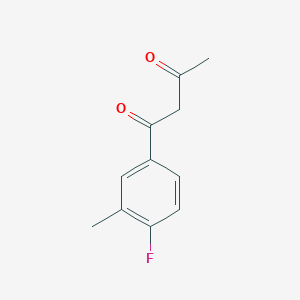
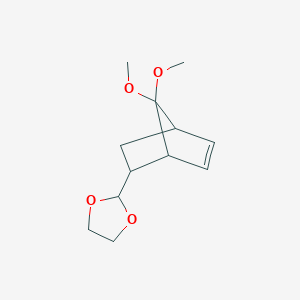
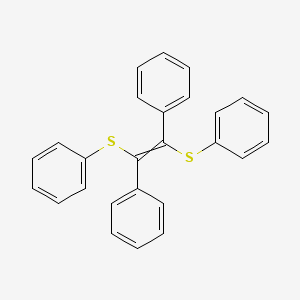


![1,3-Dichloro-2-[(2-methylphenyl)methyl]benzene](/img/structure/B14676523.png)
